molecular formula C22H20N2O4 B6037261 2-(biphenyl-4-yloxy)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide

2-(biphenyl-4-yloxy)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide

Cat. No.: B6037261
M. Wt: 376.4 g/mol
InChI Key: FEGXCTHTMHRZIU-OEAKJJBVSA-N
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Description

2-(biphenyl-4-yloxy)-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a biphenyl group, an acetohydrazide moiety, and a methoxyphenyl group, which contribute to its distinct chemical properties.

Properties

IUPAC Name

N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-2-(4-phenylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4/c1-27-20-9-5-8-18(22(20)26)14-23-24-21(25)15-28-19-12-10-17(11-13-19)16-6-3-2-4-7-16/h2-14,26H,15H2,1H3,(H,24,25)/b23-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEGXCTHTMHRZIU-OEAKJJBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C=NNC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1O)/C=N/NC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(biphenyl-4-yloxy)-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide typically involves multiple steps, starting with the preparation of the biphenyl-4-yloxyacetohydrazide intermediate. This intermediate is then reacted with 2-hydroxy-3-methoxybenzaldehyde under specific conditions to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(biphenyl-4-yloxy)-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions may vary depending on the desired product and include specific temperatures, pressures, and solvent systems.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in derivatives with different functional groups.

Scientific Research Applications

2-(biphenyl-4-yloxy)-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It may be used in biological studies to investigate its effects on biological systems and its potential as a bioactive compound.

    Medicine: The compound is explored for its potential therapeutic properties, including its use in drug development and as a pharmacological agent.

    Industry: It may have applications in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 2-(biphenyl-4-yloxy)-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(biphenyl-4-yloxy)-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide include:

  • 2-(biphenyl-4-yloxy)acetohydrazide
  • 2-(biphenyl-4-yloxy)-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide
  • 2-(biphenyl-4-yloxy)-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide

Uniqueness

What sets 2-(biphenyl-4-yloxy)-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide apart is its unique combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both the biphenyl and methoxyphenyl groups, along with the acetohydrazide moiety, makes it a versatile compound for various scientific and industrial uses.

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